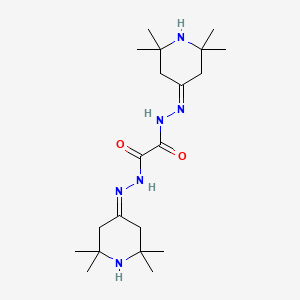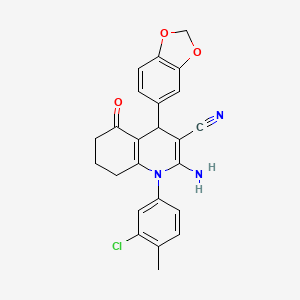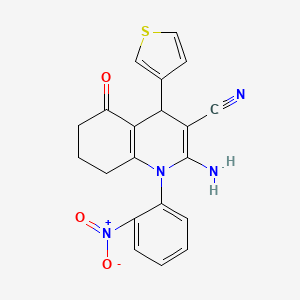![molecular formula C19H16N2O3S2 B4291150 (2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B4291150.png)
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE
Descripción general
Descripción
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-methoxyaniline with a suitable acylating agent to form the corresponding amide.
Vinylation: The intermediate is then subjected to a vinylation reaction with 2-thienylvinyl halide under basic conditions to form the vinylated product.
Cyclization: The final step involves cyclization of the vinylated intermediate with thiophene-3-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (2E)-N-(2-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
- N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide
- N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]furan-3-carboxamide
Comparison:
- Structural Differences: The main difference lies in the heterocyclic ring attached to the vinyl group. While the target compound has a thiophene ring, similar compounds may have benzene or furan rings.
- Reactivity: The presence of different heterocyclic rings can influence the compound’s reactivity, particularly in electrophilic aromatic substitution reactions.
- Applications: The unique combination of aromatic and heterocyclic structures in the target compound may confer specific properties, such as enhanced electronic characteristics, making it more suitable for applications in organic electronics compared to its analogs.
Propiedades
IUPAC Name |
N-[(E)-3-(2-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-17-7-3-2-6-15(17)20-19(23)16(11-14-5-4-9-26-14)21-18(22)13-8-10-25-12-13/h2-12H,1H3,(H,20,23)(H,21,22)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIRKOWJUDLAAB-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{(E)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B4291099.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4291107.png)



![3-(4-BROMOPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B4291122.png)
![1,3-dimethyl-6-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H)-dione](/img/structure/B4291128.png)
![6-[(Z)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H)-dione](/img/structure/B4291135.png)
![(2E)-N-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B4291142.png)

![2-[3-(3,4-dimethoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4291156.png)
